molecular formula C12H11OPS2 B8253472 Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane

Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane

Cat. No.: B8253472
M. Wt: 266.3 g/mol
InChI Key: NTRBYVDZXLMJRR-UHFFFAOYSA-N
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Description

Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of a hydroxy group, a biphenyl moiety, and a sulfanyl-sulfanylidene-lambda5-phosphane core

Properties

IUPAC Name

hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11OPS2/c13-14(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRBYVDZXLMJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2P(=S)(O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11OPS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of biphenyl derivatives with phosphorus-sulfur reagents under controlled conditions. One common method includes the use of phenylphosphonothioic dichloride and biphenyl-2-ol in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous solvents under inert atmosphere.

    Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like acetonitrile or dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted phosphane compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for various phosphorus-containing compounds.

Mechanism of Action

The mechanism of action of Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural configuration and the nature of the target. The biphenyl moiety and the phosphorus-sulfur core play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Hydroxy-(2-phenylphenyl)-sulfanyl-sulfanylidene-lambda5-phosphane can be compared with other similar compounds such as:

    Phenylphosphonothioic dichloride: A precursor in its synthesis, but lacks the hydroxy and biphenyl groups.

    Biphenyl-2-ol: Another precursor, which does not contain the phosphorus-sulfur core.

    Phosphine oxides: Similar in having a phosphorus center, but differ in their oxidation state and functional groups.

The uniqueness of this compound lies in its combination of a hydroxy group, biphenyl moiety, and a phosphorus-sulfur core, which imparts distinct chemical and biological properties.

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